molecular formula C19H18BrN3O2S B409583 N-(4-bromophenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide CAS No. 313702-20-4

N-(4-bromophenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Cat. No. B409583
CAS RN: 313702-20-4
M. Wt: 432.3g/mol
InChI Key: XBUIVTIRXGUQEY-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrimidine ring (a six-membered ring with nitrogen atoms at positions 1 and 3), with various substituents including a bromophenyl group, a methoxyphenyl group, and a methyl group .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the bromine atom on the bromophenyl group could be replaced via nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of the bromophenyl and methoxyphenyl groups would likely make the compound relatively non-polar, and therefore soluble in non-polar solvents .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Pyrimidine Derivatives : Research has demonstrated the synthesis of various pyrimidine derivatives, including compounds similar in structure to N-(4-bromophenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide. These syntheses often involve complex chemical reactions and are important for the development of novel compounds with potential applications in various fields (Begum & Vasundhara, 2009).

  • Crystal Structure Analysis : Crystal structure analysis of similar compounds has been conducted, providing insights into their molecular configurations and potential chemical properties (Begum & Vasundhara, 2009).

Potential Biological and Medicinal Applications

  • Anti-Inflammatory and Analgesic Agents : Novel compounds with structural similarities have been synthesized and found to possess anti-inflammatory and analgesic properties. These findings suggest potential applications in the development of new drugs for pain relief and inflammation management (Abu‐Hashem et al., 2020).

  • Antimicrobial Activity : Some pyrimidine derivatives exhibit significant antimicrobial activity, suggesting their potential use in the development of new antimicrobial agents (Akbari et al., 2008).

  • Antiviral Activity : Certain pyrimidine compounds have been shown to have antiviral properties, indicating their potential use in treating viral infections (Hocková et al., 2003).

  • Antitumor Activity : Research into pyrimidine derivatives has revealed potent antitumor activities, suggesting their potential in cancer therapy (Hafez & El-Gazzar, 2017).

  • Antihypertensive Activity : Pyrimidine compounds have been studied for their antihypertensive effects, indicating a potential role in the treatment of hypertension (Rana et al., 2004).

Chemical Properties and Reactions

  • Chemical Reactions of Pyrimidine Compounds : Various reactions of pyrimidine derivatives, including 2-thioxo-tetrahydropyrimidines, have been explored to understand their chemical properties and potential applications (Kappe & Roschger, 1989).

  • Novel Synthesis Methods : Innovative methods for synthesizing pyrimidine derivatives, such as microwave-assisted synthesis, have been investigated, offering more efficient and environmentally friendly approaches (Youssef & Amin, 2012).

properties

IUPAC Name

N-(4-bromophenyl)-4-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2S/c1-11-16(18(24)22-14-8-6-13(20)7-9-14)17(23-19(26)21-11)12-4-3-5-15(10-12)25-2/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUIVTIRXGUQEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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